1H-Pyrrole-2,5-dione, 1-acetyl-

説明

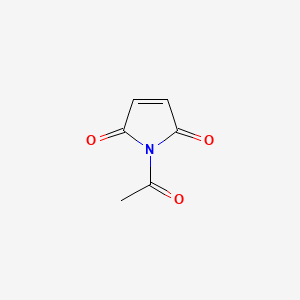

1H-Pyrrole-2,5-dione, 1-acetyl- (CAS 88882-09-1) is a heterocyclic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . Structurally, it consists of a pyrrole-2,5-dione (maleimide) core substituted with an acetyl group at the 1-position. Key identifiers include:

- InChIKey: NAWOONDJYHBYTM-UHFFFAOYSA-N

- SMILES: O=C1N(C(C)=O)C(=O)C=C1

- Topological Polar Surface Area (TPSA): 55.0 Ų .

The compound’s hydrogen-bonding capacity (two acceptors, one donor) and moderate hydrophobicity (estimated XLogP ≈ 0.4) influence its solubility and reactivity .

特性

IUPAC Name |

1-acetylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWOONDJYHBYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C=CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554831 | |

| Record name | 1-Acetyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88882-09-1 | |

| Record name | 1-Acetyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Two-Step Amic Acid Cyclization

The classical approach involves reacting maleic anhydride with acetyl-containing amines to form intermediate amic acids, followed by cyclization. For example:

- Amic Acid Formation : Maleic anhydride reacts with 4-acetylaniline in dichloromethane at 0–5°C to yield N-(4-acetylphenyl)maleamic acid.

- Cyclodehydration : Treatment with acetic anhydride/acetyl chloride at 80–100°C induces intramolecular cyclization, producing 1-(4-acetylphenyl)pyrrole-2,5-dione in 68–75% yield.

Key Parameters :

- Solvent polarity critically influences cyclization efficiency, with aprotic solvents (e.g., toluene) favoring imide formation.

- Substituent electronic effects: Electron-withdrawing groups on the aromatic ring accelerate cyclization by stabilizing the transition state.

Direct N-Acylation of Maleimide

Schotten-Baumann Acylation

Maleimide undergoes N-acylation under Schotten-Baumann conditions:

- Procedure : Maleimide is suspended in aqueous NaOH (10%), treated with acetyl chloride (1.2 eq) at 0°C, and stirred for 4 h.

- Yield : 55–60% after recrystallization from ethanol.

Limitations :

- Competing O-acylation requires strict temperature control (<5°C).

- Steric hindrance from the maleimide ring limits reactivity, necessitating excess acylating agents.

Multicomponent One-Pot Synthesis

Metal-Free Pyrrole Assembly

A solvent-dependent protocol avoids transition metal catalysts:

- Reactants : 2-Acetyl-3-methylenehexane-2,5-dione (1a) and ammonium acetate.

- Conditions : CH2Cl2, Ph3P (0.1 eq), 25°C, 3 h.

- Outcome : Forms 1-acetyl-3,4-dimethylpyrrole-2,5-dione in 71% yield via tandem Michael addition-cyclization.

Advantages :

- Atom-economical with short reaction times (<4 h).

- Tolerates diverse substituents on the diketone precursor.

Biocatalytic Approaches

Enzyme-Mediated Reductive Acetylation

Recent advances employ engineered E. coli strains for stereoselective synthesis:

- Strain : E.coliBL21ΔnemA (pRSFD-REAB) with knocked-out N-acetylmaleimide reductase.

- Process : Substrate (e.g., 4-phenyl-3-butene-2-ketone) is reduced and acetylated in phosphate buffer (pH 7.0) at 30°C.

- Efficiency : 89% conversion with 98% ee for chiral epoxy ketone intermediates.

Applications :

Chalcone-Anhydride Condensation

Dichlorofuran Dione Route

3,4-Dichlorofuran-2,5-dione reacts with acetylated chalcones under acidic conditions:

- Method : Reflux chalcone (4a) and dichlorofuran dione (2 mmol) in acetic acid for 4 h.

- Product : 1-Acetyl-3,4-dichloropyrrole-2,5-dione (89% yield).

Optimization :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Amic Acid Cyclization | 68–75 | 80–100 | 6–8 | High purity |

| Schotten-Baumann | 55–60 | 0–5 | 4 | Simple setup |

| One-Pot Synthesis | 71 | 25 | 3 | Metal-free |

| Biocatalytic | 89 | 30 | 2 | Enantioselective |

| Chalcone Condensation | 89 | 118 (reflux) | 4 | Functional group tolerance |

化学反応の分析

Types of Reactions: 1H-Pyrrole-2,5-dione, 1-acetyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted pyrroles and their derivatives, which have diverse applications in medicinal chemistry and materials science.

科学的研究の応用

1H-Pyrrole-2,5-dione, 1-acetyl- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is used in the production of rubber chemicals and other industrial products.

作用機序

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-acetyl- involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .

類似化合物との比較

Structural and Electronic Differences

Substituent Effects :

- The acetyl group in 1-acetyl derivatives increases electron withdrawal compared to alkyl substituents (e.g., ethyl), enhancing reactivity in conjugate addition reactions .

- Phenyl derivatives (e.g., 3-acetylphenyl) introduce aromaticity, raising molecular weight and hydrophobicity, which may improve membrane permeability in drug design .

- Hydroxypropyl substituents add polarity, improving water solubility and hydrogen-bonding interactions critical for biological activity .

Hydrogen Bonding :

Physicochemical Properties

Hydrophobicity :

Reactivity :

生物活性

1H-Pyrrole-2,5-dione, 1-acetyl- (CAS Number: 88882-09-1) is a member of the pyrrole family of compounds, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.

1H-Pyrrole-2,5-dione, 1-acetyl- is characterized by its unique structure featuring a pyrrole ring with a ketone and an acetyl group. Its molecular formula is C₅H₅NO₂, and it has a molecular weight of approximately 111.10 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Anticancer Properties

Research has demonstrated that derivatives of 1H-pyrrole-2,5-dione exhibit significant anticancer activity. For instance, a study synthesized several chalcone-imide derivatives based on pyrrole-2,5-dione and evaluated their antiproliferative effects against human cancer cell lines. Notably, compounds derived from 1H-pyrrole-2,5-dione showed enhanced activity against breast cancer (MCF-7) and liver cancer (HepG-2) cells compared to the standard drug doxorubicin .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone-1-(4-bromophenyl)-1H-pyrrole-2,5-dione | MCF-7 | < 0.5 | |

| Chalcone-1-(p-tolyl)-1H-pyrrole-2,5-dione | HepG-2 | < 0.3 | |

| Doxorubicin | MCF-7 | 0.6 |

Enzyme Inhibition

The compound has also been studied for its potential as a tyrosine kinase inhibitor. A series of derivatives were synthesized and tested for their ability to inhibit growth factor receptors such as EGFR and VEGFR2. These studies indicated that certain modifications to the pyrrole structure could enhance binding affinity and specificity towards these targets, suggesting a promising avenue for cancer treatment .

The biological activity of 1H-pyrrole-2,5-dione is thought to arise from its ability to interact with specific biomolecular targets. The mechanism involves:

- Binding to Enzymes : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites on target proteins.

- Membrane Interaction : Studies indicate that pyrrole derivatives may intercalate into lipid bilayers, affecting membrane fluidity and potentially disrupting cellular processes .

Case Studies

Several studies have explored the biological activities of 1H-pyrrole-2,5-dione derivatives:

- Antiproliferative Studies : A recent study synthesized multiple derivatives and assessed their effects on various cancer cell lines. Results indicated that modifications at the N-position of the pyrrole ring significantly influenced anticancer activity.

- In Vivo Studies : Animal models treated with specific pyrrole derivatives showed reduced tumor growth rates compared to control groups, reinforcing in vitro findings regarding their anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-acetyl-1H-pyrrole-2,5-dione derivatives?

- Methodology : Multi-step synthesis typically involves alkylation, nitration, and coupling reactions. For example:

- Step 1 : Use NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) for alkylation .

- Step 2 : Nitration with HNO3 at controlled temperatures to avoid over-oxidation .

- Step 3 : Palladium-catalyzed coupling (e.g., Pd(PPh3)₄) with boronic acids in dioxane/H2O at 105°C .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography.

Q. How should spectroscopic techniques be applied to characterize 1-acetyl-1H-pyrrole-2,5-dione derivatives?

- NMR : Use - and -NMR to confirm acetyl group integration (δ ~2.3 ppm for CH3) and pyrrole-dione backbone signals (δ ~6.5–7.5 ppm) .

- IR : Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and maleimide ring vibrations at ~1600–1650 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 141.12 for C6H7NO3 derivatives) and fragmentation patterns .

Q. What are the common chemical reactions involving the pyrrole-2,5-dione core?

- Nucleophilic Additions : The maleimide moiety reacts with thiols (e.g., cysteine residues) via Michael addition, critical for bioconjugation studies .

- Cycloadditions : Participate in Diels-Alder reactions with dienes under thermal conditions .

- Hydrolysis : Susceptible to base-mediated ring-opening, requiring pH control during biological assays .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of 1-acetyl-pyrrole-2,5-dione derivatives?

- SAR Insights :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) enhance enzyme inhibition (e.g., phospholipase A2/C) by increasing electrophilicity at the maleimide ring .

- Hybrid Derivatives : Incorporation of indole or furan rings (e.g., 3-(6-methoxyindol-3-yl) substituents) improves anticancer activity by targeting DNA topoisomerases .

- Data Table :

| Derivative | IC50 (Phospholipase A2) | Target Enzyme | Reference |

|---|---|---|---|

| 1-Acetyl | 12.5 µM | PLA2 | |

| 3-Furyl | 8.2 µM | Topoisomerase |

Q. What challenges arise in crystallographic studies of 1-acetyl-pyrrole-2,5-dione derivatives?

- Crystallization Issues : Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DMF/EtOH).

- Data Collection : Use synchrotron X-ray sources to resolve weak diffraction patterns caused by flexible acetyl groups .

- Example : A derivative with hydroxyethyl and indole substituents yielded a monoclinic crystal system (space group P2₁/c) with Z = 4 .

Q. How can computational modeling optimize reaction thermodynamics for pyrrole-2,5-dione synthesis?

- DFT Calculations : Predict Gibbs free energy changes (ΔrG°) for key steps (e.g., ΔrG° = −45.2 kJ/mol for maleimide-thiol adduct formation) .

- Solvent Effects : Use COSMO-RS to simulate solvent interactions, identifying THF as optimal for regioselective alkylation .

Q. How should researchers address contradictory data on the stability of 1-acetyl-pyrrole-2,5-dione derivatives?

- Case Study : Discrepancies in reported melting points (e.g., 145–152°C) may arise from polymorphic forms.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。